molecular formula C6H12OS B134371 5-Sulfanylhexan-2-one CAS No. 156386-62-8

5-Sulfanylhexan-2-one

Cat. No. B134371
M. Wt: 132.23 g/mol
InChI Key: GFUOWPYWXSTOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Sulfanylhexan-2-one, also known as 5-Mercaptohexan-2-one, is a sulfur-containing organic compound with the chemical formula C6H12OS. It is a colorless to pale yellow liquid with a strong odor and is commonly used in the food and fragrance industries as a flavoring agent and aroma compound. In recent years, 5-Sulfanylhexan-2-one has gained attention for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Sulfanylhexan-2-one in cancer cells is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It may also activate certain signaling pathways that lead to apoptosis in cancer cells.

Biochemical And Physiological Effects

Aside from its anti-cancer properties, 5-Sulfanylhexan-2-one has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. It may also have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Sulfanylhexan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 5-Sulfanylhexan-2-one. One area of interest is in developing new cancer treatments based on its anti-cancer properties. Another area is in exploring its antioxidant and anti-inflammatory properties and their potential applications in treating other diseases. Additionally, more research is needed to fully understand the mechanism of action of 5-Sulfanylhexan-2-one in cancer cells and to identify any potential side effects or toxicity issues.

Synthesis Methods

There are several methods for synthesizing 5-Sulfanylhexan-2-one, including the reaction of 5-bromohexan-2-one with sodium hydrosulfide, the reaction of 5-chlorohexan-2-one with potassium thioacetate, and the reaction of 5-hydroxyhexan-2-one with hydrogen sulfide. The most commonly used method involves the reaction of 5-chlorohexan-2-one with sodium hydrosulfide in the presence of a base such as sodium hydroxide.

Scientific Research Applications

One of the most promising applications of 5-Sulfanylhexan-2-one is in the field of cancer research. Studies have shown that it has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It does this by inducing apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

156386-62-8

Product Name

5-Sulfanylhexan-2-one

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

5-sulfanylhexan-2-one

InChI

InChI=1S/C6H12OS/c1-5(7)3-4-6(2)8/h6,8H,3-4H2,1-2H3

InChI Key

GFUOWPYWXSTOFZ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)S

Canonical SMILES

CC(CCC(=O)C)S

synonyms

2-Hexanone, 5-mercapto- (9CI)

Origin of Product

United States

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